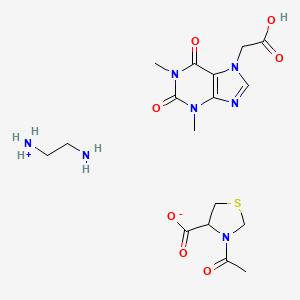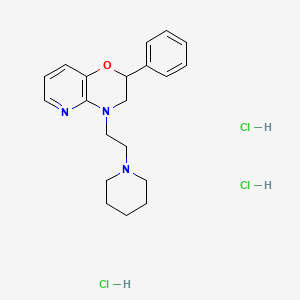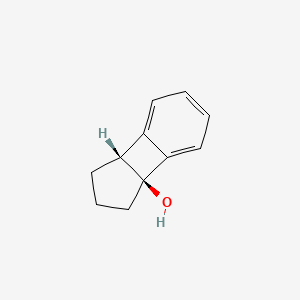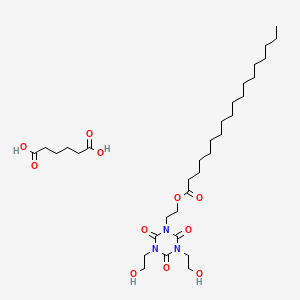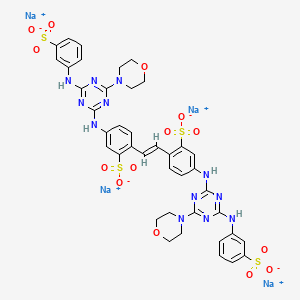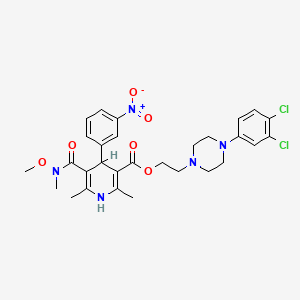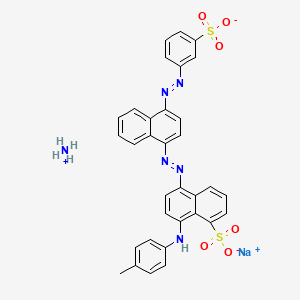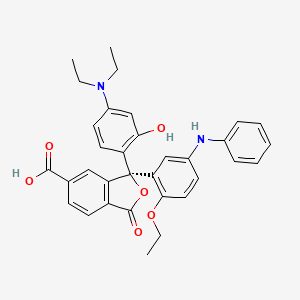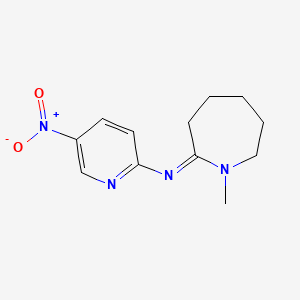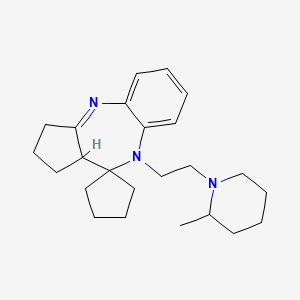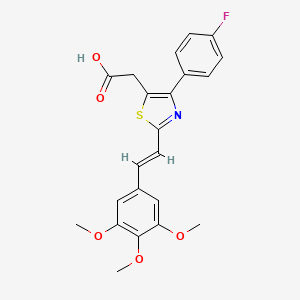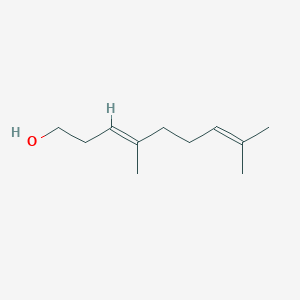
(3E)-4,8-dimethyl-3,7-nonadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4,8-dimethyl-3,7-nonadien-1-ol is an organic compound that belongs to the class of terpenoids. It is a naturally occurring alcohol found in various plants and is known for its distinctive aroma. This compound plays a significant role in the field of organic chemistry due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,8-dimethyl-3,7-nonadien-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a suitable aldehyde or ketone, which is then reacted with a Grignard reagent to form the desired alcohol. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes. These methods utilize enzymes to catalyze the conversion of precursor molecules into the target compound. This approach is advantageous due to its high selectivity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
(3E)-4,8-dimethyl-3,7-nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3E)-4,8-dimethyl-3,7-nonadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant signaling and defense mechanisms.
Medicine: Research has shown potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (3E)-4,8-dimethyl-3,7-nonadien-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
(3E)-4,8-dimethyl-1,3,7-nonatriene: Similar in structure but lacks the hydroxyl group.
(3E,7E)-homofarnesol: Another terpenoid with a similar backbone but different functional groups.
Uniqueness
(3E)-4,8-dimethyl-3,7-nonadien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
459-88-1 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(3E)-4,8-dimethylnona-3,7-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b11-8+ |
Clave InChI |
DFZMKOVWHYSLQF-DHZHZOJOSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCO)/C)C |
SMILES canónico |
CC(=CCCC(=CCCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


